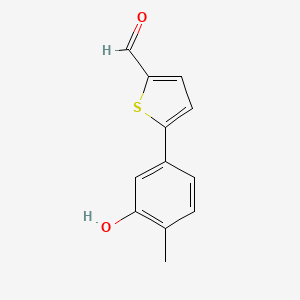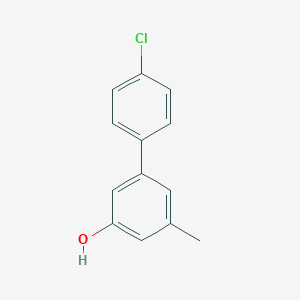
5-(3-Chlorophenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-3-methylphenol (CPMP) is an aromatic compound that belongs to the class of phenolic compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals and industrial chemicals. CPMP has a wide range of applications in the chemical and pharmaceutical industries. It is used as a precursor for the synthesis of a variety of compounds and as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorophenyl)-3-methylphenol, 95% is not well understood. It is believed that the compound is able to interact with a variety of molecules in the body, including proteins, enzymes, and other molecules. This interaction is thought to be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
5-(3-Chlorophenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. 5-(3-Chlorophenyl)-3-methylphenol, 95% has also been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-microbial and anti-cancer properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Chlorophenyl)-3-methylphenol, 95% has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and easy to obtain. The main limitation of 5-(3-Chlorophenyl)-3-methylphenol, 95% is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-Chlorophenyl)-3-methylphenol, 95%. These include further studies into its mechanism of action, its potential applications in biotechnology, and its potential therapeutic applications. Additionally, further studies into its potential applications in industrial chemistry and its potential toxicity are warranted. Finally, further research into its potential applications in food science and its potential to interact with other compounds is also of interest.
Synthesemethoden
5-(3-Chlorophenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic hydrocarbon with an acyl chloride in the presence of a Lewis acid catalyst. This reaction produces an acylated product, which can be further reacted with a variety of other compounds to produce 5-(3-Chlorophenyl)-3-methylphenol, 95%. Other methods for synthesizing 5-(3-Chlorophenyl)-3-methylphenol, 95% include the reaction of an aromatic hydrocarbon with a chloroformate, the reaction of an aromatic hydrocarbon with a chloroacetyl chloride, and the reaction of an aromatic hydrocarbon with an aryl halide.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-3-methylphenol, 95% has been widely studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and industrial chemicals. 5-(3-Chlorophenyl)-3-methylphenol, 95% has also been used in the synthesis of organic dyes, polymers, and other specialty chemicals. It has also been studied for its potential applications in the field of biotechnology, such as in the production of enzymes and other proteins.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLUJKRKNVSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683776 |
Source


|
| Record name | 3'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-82-3 |
Source


|
| Record name | 3'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














